N-{2-[{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide
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Overview
Description
N-(3-ETHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Ethoxypropyl Group: This can be achieved by reacting an appropriate alcohol with an alkylating agent under basic conditions.
Amide Bond Formation: The phenylformamido and thiophen-2-ylmethyl groups can be introduced through amide bond formation using coupling reagents such as EDCI or DCC.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving protection and deprotection steps to ensure selectivity.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as m-CPBA for oxidation reactions.
Reducing Agents: Like LiAlH4 for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive functional groups.
Industry
Materials Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-ETHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ETHOXYETHYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE
- N-(3-METHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE
Uniqueness
N-(3-ETHOXYPROPYL)-2-PHENYL-2-[2-(PHENYLFORMAMIDO)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H31N3O4S |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[2-[[2-(3-ethoxypropylamino)-2-oxo-1-phenylethyl]-(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C27H31N3O4S/c1-2-34-17-10-16-28-27(33)25(21-11-5-3-6-12-21)30(20-23-15-9-18-35-23)24(31)19-29-26(32)22-13-7-4-8-14-22/h3-9,11-15,18,25H,2,10,16-17,19-20H2,1H3,(H,28,33)(H,29,32) |
InChI Key |
DUZXVXIOMUPFAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=CC=C1)N(CC2=CC=CS2)C(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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